1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-19-17(21)16-11-13-5-3-4-6-15(13)20(16)18(22)12-7-9-14(23-2)10-8-12/h3-10,16H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXGJAKTSZANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide typically involves the acylation of N-methylindoline-2-carboxamide with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(4-hydroxybenzoyl)-N-methylindoline-2-carboxamide
Reduction: 1-(4-methoxybenzyl)-N-methylindoline-2-carboxamide
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxybenzoyl)-N-methylindoline-2-carboxamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research has indicated that this compound may inhibit the growth of various cancer cell lines. A study demonstrated its effectiveness against breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways, making it a candidate for treating chronic inflammatory diseases.
Biological Research
The compound has been utilized in biological studies to explore its interactions with specific biological targets:
- Enzyme Inhibition : It has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to the development of new drugs targeting metabolic disorders.
- Receptor Modulation : Studies have suggested that this compound can modulate receptor activity, potentially influencing neurotransmitter systems and offering insights into neuropharmacology.
Materials Science
In materials science, 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide is being explored for its properties in developing advanced materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has shown promise in improving material performance under various conditions.
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations of 10 µM and 20 µM, with IC50 values demonstrating its potency compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a mouse model of arthritis. The results showed that treatment with 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide led to a marked decrease in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Structural Features of Key Analogues
Key Observations:
- Core Heterocycles : The indoline core in the target compound and compound 45 () contrasts with indazole () and benzoimidazole () cores in analogues. Indoline derivatives may offer superior conformational flexibility for target engagement compared to rigid indazole systems .
- Substituent Effects : The 4-methoxybenzoyl group in the target compound parallels the 4-methoxyphenyl carboxamide in , both contributing to π-π stacking interactions in enzyme binding. Halogenated substituents (e.g., 4-chloro-3-fluorophenyl in ) enhance potency but may reduce metabolic stability .
- Functional Groups : Thiourea derivatives () exhibit lower enzymatic inhibition compared to carboxamide-based compounds, likely due to reduced hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
*Calculated based on C₁₈H₁₈N₂O₃.
†Estimated from thiourea derivatives in .
‡Estimated from C₂₀H₂₁N₅O₂.
Key Findings:
- Brain Penetrance : The indoline-2-carboxamide scaffold (target compound and ) demonstrates favorable brain penetration, critical for targeting CNS-infective parasites .
- Enzymatic Selectivity : Bromodomain 2 inhibitors () require precise methoxyphenyl positioning, whereas antiparasitic activity () tolerates bulkier halogenated substituents.
- Antioxidant Activity : Thiourea derivatives () with dual thiourea moieties show superior radical scavenging (DPPH assay: ~80% inhibition for derivative 8) compared to carboxamides .
Biological Activity
1-(4-Methoxybenzoyl)-N-methylindoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
- IUPAC Name : 1-(4-Methoxybenzoyl)-N-methylindoline-2-carboxamide
The compound features a methoxybenzoyl group and an indoline structure, which are known for their roles in various biological activities.
Anticancer Activity
Research indicates that 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide exhibits potential anticancer properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation, particularly the inhibition of the WDR5 protein, which is implicated in various malignancies .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.
Enzyme Inhibition
1-(4-Methoxybenzoyl)-N-methylindoline-2-carboxamide has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These inhibitory effects are significant in the context of neurodegenerative diseases and other conditions where enzyme dysregulation is a factor .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, effectively halting their proliferation.
- Enzyme Interaction : The binding affinity to target enzymes suggests a competitive inhibition mechanism, which alters the normal enzymatic activities critical for cellular functions.
Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that treatment with 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide resulted in a significant reduction in tumor size in xenograft models. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .
Study 2: Antimicrobial Assessment
In another investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing its potential as an alternative therapeutic agent.
Data Summary
Q & A
Q. What are the common synthetic routes for 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Indoline Core Formation : Cyclization of precursors like pyridine derivatives with alkynes under catalytic conditions (e.g., palladium/copper catalysts in inert atmospheres) .
- Functionalization : Introduction of the 4-methoxybenzoyl group via electrophilic aromatic substitution using benzoyl chloride derivatives. The N-methylcarboxamide moiety is added through coupling agents like EDCI or DCC .
- Purification : Recrystallization or chromatography ensures high purity (>95%) .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- Spectroscopy :
- Elemental Analysis : Validates molecular formula and purity .
- Chromatography : HPLC or TLC to assess purity during synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
Contradictions in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Variability in Assay Conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers). Standardized protocols (e.g., CLSI guidelines) are critical .
- Structural Isomerism : Undetected stereoisomers or tautomers can alter bioactivity. Chiral HPLC or X-ray crystallography helps identify isomeric forms .
- Metabolic Instability : Rapid degradation in certain media may reduce observed activity. Stability studies under physiological conditions (pH 7.4, 37°C) are recommended .
Q. What strategies optimize the synthetic yield of 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide?
- Catalyst Screening : Testing palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) for cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase side products. Mixed solvents (e.g., DCM/MeOH) balance reactivity and selectivity .
- Temperature Control : Lower temperatures (0–5°C) during benzoylation reduce undesired polysubstitution .
Q. How does the methoxybenzoyl group influence the compound’s interaction with biological targets?
The 4-methoxy group enhances:
- Lipophilicity : Improves membrane permeability, as shown in logP comparisons with non-methoxy analogs .
- Receptor Binding : The methoxy oxygen forms hydrogen bonds with residues in enzymatic active sites (e.g., kinase ATP-binding pockets) .
- Metabolic Stability : Methoxy groups resist oxidative degradation compared to hydroxyl analogs, prolonging half-life in vivo .
Data Contradiction Analysis
Q. Conflicting reports on cytotoxicity: How to design experiments to clarify mechanisms?
- Dose-Response Profiling : Test across a wide concentration range (nM to μM) to identify biphasic effects (e.g., hormesis) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II) .
- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays to detect unintended interactions .
Methodological Recommendations
Q. Best practices for assessing the compound’s pharmacokinetic properties
- In Vitro ADME :
- Caco-2 Assays : Predict intestinal absorption.
- Microsomal Stability : Liver microsomes (human/rat) evaluate metabolic clearance .
- In Vivo Studies : Administer via IV/IP routes in rodent models, with LC-MS/MS quantification in plasma .
Q. How to mitigate toxicity during preclinical evaluation?
- Structural Modifications : Replace the N-methyl group with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding .
- Prodrug Design : Mask the carboxamide as an ester to enhance selectivity .
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
